molecular formula C12H18IN B011773 N,N-Dimethyl-4-iodophentermine CAS No. 108731-71-1

N,N-Dimethyl-4-iodophentermine

Cat. No.: B011773
CAS No.: 108731-71-1
M. Wt: 303.18 g/mol
InChI Key: PZIVQNCOTRXRLT-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-iodophentermine is a chemical compound with the molecular formula C12H18IN.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-iodophentermine typically involves the iodination of 4-phenylpropan-2-amine followed by N,N-dimethylation. The iodination step can be carried out using iodine and a suitable oxidizing agent under controlled conditions. The N,N-dimethylation can be achieved using formaldehyde and formic acid in a reductive amination reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-iodophentermine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethyl-4-iodophentermine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-iodophentermine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-4-iodophentermine is unique due to the presence of the iodine atom, which imparts specific reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a useful tool in biological research .

Properties

IUPAC Name

1-(4-iodophenyl)-N,N,2-trimethylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18IN/c1-12(2,14(3)4)9-10-5-7-11(13)8-6-10/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIVQNCOTRXRLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)I)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10148720
Record name N,N-Dimethyl-4-iodophentermine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10148720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108731-71-1
Record name N,N-Dimethyl-4-iodophentermine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108731711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-4-iodophentermine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10148720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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